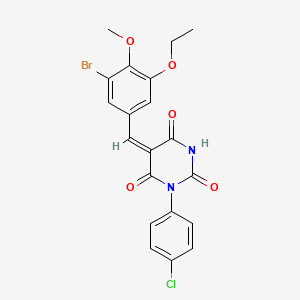![molecular formula C20H27N3O3 B5973909 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5973909.png)
4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde, also known as Pictilisib, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K) that has shown promising results in preclinical studies for cancer treatment. PI3K is a critical signaling protein that regulates cell growth, survival, and metabolism, making it an attractive target for cancer therapy.
作用机制
4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde inhibits the activity of PI3K, which is a critical signaling protein that regulates cell growth, survival, and metabolism. The inhibition of PI3K leads to a decrease in the activation of downstream signaling pathways, such as AKT and mTOR, which are involved in cell proliferation and survival. 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde has been shown to have a selective inhibitory effect on PI3K, with minimal activity against other kinases. It has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis.
实验室实验的优点和局限性
4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde has several advantages for lab experiments, including its high potency and selectivity for PI3K, as well as its good oral bioavailability and pharmacokinetic properties. However, 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde also has some limitations, including its potential for off-target effects and the development of resistance in cancer cells.
未来方向
For 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde include the evaluation of its efficacy in clinical trials, as well as the development of combination therapies with other anticancer agents. There is also a need for further research into the mechanisms of resistance to 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde and the identification of biomarkers that can predict response to treatment. Additionally, the development of new analogs of 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde with improved pharmacokinetic properties and selectivity for specific PI3K isoforms may lead to more effective cancer therapies.
合成方法
4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde is synthesized through a multistep process that involves the reaction of 4-aminodiazepane with piperidine and phenylacetic acid to form the intermediate compound. This intermediate compound is then reacted with 2,2-dimethyl-4-(2-oxopropyl)-1,3-dioxolane-4-carboxylic acid to produce 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde. The synthesis method has been optimized to produce a high yield of 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde with good purity.
科学研究应用
4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde has been extensively studied in preclinical models for its potential as a cancer therapeutic agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and lung cancer. 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde has also been studied in combination with other anticancer agents, such as chemotherapy and targeted therapies, to enhance their efficacy. Clinical trials are currently ongoing to evaluate the safety and efficacy of 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde in cancer patients.
属性
IUPAC Name |
4-[6-oxo-1-(2-phenylethyl)piperidine-3-carbonyl]-1,4-diazepane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-16-21-10-4-11-22(14-13-21)20(26)18-7-8-19(25)23(15-18)12-9-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRREVUQEQWFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-Oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5973832.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5973865.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5973912.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)